molecular formula C14H8ClFN4OS B5314233 2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5314233
M. Wt: 334.8 g/mol
InChI Key: VVCJZHKEGUGILZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a pyridinyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactionsKey reagents often include chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures, specific solvents, and the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoropyrimidine: Shares similar halogen substitutions but differs in the core structure.

    N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine: Contains the thiadiazole ring but lacks the benzamide core.

    4-chloro-2-fluorobenzamide: Similar benzamide core with different substituents.

Uniqueness

2-chloro-4-fluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a benzamide core with chloro and fluoro substitutions, along with a pyridinyl-thiadiazole moiety. This unique structure imparts specific electronic and steric properties that can be exploited in various applications .

Properties

IUPAC Name

2-chloro-4-fluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN4OS/c15-11-7-9(16)1-2-10(11)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCJZHKEGUGILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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